(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.: 28871-95-6
VCID: VC21217449
InChI: InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
SMILES: C1CC2CC1C3C2C(=O)NC3=O
Molecular Formula: C9H11NO2
Molecular Weight: 165.19 g/mol

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione

CAS No.: 28871-95-6

Cat. No.: VC21217449

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

* For research use only. Not for human or veterinary use.

(3aR,4R,7S,7aS)-hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione - 28871-95-6

Specification

CAS No. 28871-95-6
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
IUPAC Name (1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione
Standard InChI InChI=1S/C9H11NO2/c11-8-6-4-1-2-5(3-4)7(6)9(12)10-8/h4-7H,1-3H2,(H,10,11,12)/t4-,5+,6-,7+
Standard InChI Key RIVOBMOBWMOLDJ-UMRXKNAASA-N
Isomeric SMILES C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2C(=O)NC3=O
SMILES C1CC2CC1C3C2C(=O)NC3=O
Canonical SMILES C1CC2CC1C3C2C(=O)NC3=O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator